molecular formula C10H9BrN2O3 B2409075 1-(5-bromo-6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one CAS No. 1797887-29-6

1-(5-bromo-6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one

Cat. No.: B2409075
CAS No.: 1797887-29-6
M. Wt: 285.097
InChI Key: GSMIUFDIRLXKPM-UHFFFAOYSA-N
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Description

1-(5-bromo-6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine and nitro group on the indole ring, which can significantly influence its chemical reactivity and biological properties.

Preparation Methods

The synthesis of 1-(5-bromo-6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of an indole derivative followed by nitration. The resulting compound is then subjected to acylation to introduce the ethanone moiety . Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

1-(5-bromo-6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 1-(5-bromo-6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one include other indole derivatives with different substituents. For example:

Properties

IUPAC Name

1-(5-bromo-6-nitro-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O3/c1-6(14)12-3-2-7-4-8(11)10(13(15)16)5-9(7)12/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMIUFDIRLXKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C21)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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